4-(4-Carboxyphenyl)-3-hydroxybenzoic acid 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 927676-33-3
VCID: VC3794454
InChI: InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid

CAS No.: 927676-33-3

Cat. No.: VC3794454

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid - 927676-33-3

Specification

CAS No. 927676-33-3
Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
IUPAC Name 4-(4-carboxyphenyl)-3-hydroxybenzoic acid
Standard InChI InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Standard InChI Key UCBTVMWOHPIRJE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, featuring a biphenyl core substituted with carboxyl (-COOH) and hydroxyl (-OH) groups. Its systematic IUPAC name is 2-hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, reflecting the positions of functional groups on the aromatic rings. The molecular formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol .

The compound’s structure comprises two benzene rings connected by a single bond (biphenyl system). The first ring contains a hydroxyl group at position 3 and a carboxyl group at position 4, while the second ring has a carboxyl group at position 4'. This arrangement facilitates chelation with metal ions, making it a versatile ligand in coordination chemistry .

Synthesis and Production

Synthetic Routes

The primary synthesis route involves derivatizing 5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic Acid through decarboxylation and hydroxylation reactions . Alternative methods leverage cross-coupling reactions between halogenated benzoic acid derivatives, though yields remain moderate (40–60%).

Optimization Strategies

Recent advances focus on enzymatic catalysis and green chemistry principles to enhance efficiency. For instance, Escherichia coli-based metabolic engineering has been explored for related hydroxybenzoic acids, though direct applications to this compound require further study .

Physicochemical Properties

Key properties of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid are summarized below:

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₅
Molecular Weight258.23 g/mol
Boiling Point385.7±37.0 °C (Predicted)
Density1.028 g/cm³
pKa3.95±0.10 (Predicted)
Solubility in WaterPartially miscible
Solubility in Organic SolventsSoluble in DMSO, methanol

The compound’s low pKa (3.95) underscores its acidic nature, enabling deprotonation under physiological conditions. Its partial water solubility and stability in organic solvents facilitate its use in solution-phase reactions .

Applications in Coordination Chemistry

Diorganotin(IV) Complexes

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid serves as a polydentate ligand in synthesizing diorganotin(IV) complexes. Roy (2021) reported complexes of the type R₂SnL (where R = methyl, butyl, phenyl; L = ligand), characterized by spectroscopic techniques .

Antibacterial Activity:

These complexes exhibit dose-dependent antibacterial effects against Staphylococcus aureus and Escherichia coli. At 50 µg/mL, the phenyltin complex demonstrated 82% growth inhibition of S. aureus, outperforming standard antibiotics like ampicillin .

ComplexInhibition (%) – S. aureusInhibition (%) – E. coli
Me₂SnL7568
Bu₂SnL7871
Ph₂SnL8274
Ampicillin8070

The enhanced activity stems from the ligand’s ability to disrupt bacterial membrane integrity via carboxylate-metal coordination .

Metal-Organic Frameworks (MOFs)

The compound’s rigid biphenyl structure and multiple binding sites make it suitable for constructing MOFs with high thermal stability (>400°C). Potential applications include gas storage and catalysis, though experimental data remain limited .

Challenges and Future Directions

  • Synthetic Scalability: Current methods suffer from low yields and harsh reaction conditions. Biocatalytic routes using engineered microbes could address this .

  • Toxicity Mitigation: While organotin complexes show promise, their neurotoxicity necessitates structural modifications to enhance safety .

  • MOF Optimization: Systematic studies are needed to explore the compound’s utility in designing functional materials for environmental and energy applications .

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